N-t-Butyl 4-bromobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMNSUKZJWPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355322 | |
| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93281-65-3 | |
| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
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Discovery and first synthesis of N-t-Butyl 4-bromobenzenesulfonamide
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N-t-Butyl 4-bromobenzenesulfonamide: A Technical Guide to its Potential in Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-t-Butyl 4-bromobenzenesulfonamide, a molecule with potential applications in medicinal chemistry. Due to the limited publicly available biological data on this specific compound, this guide focuses on its synthesis and its potential therapeutic roles, extrapolated from the well-documented activities of structurally related benzenesulfonamide derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of this compound.
Introduction
This compound belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in modern drug discovery. The benzenesulfonamide scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. The presence of the bromine atom and the N-tert-butyl group on the benzenesulfonamide core of the title compound suggests the potential for unique pharmacological activities, making it an intriguing candidate for further investigation. This guide outlines a robust synthetic protocol for this compound and explores its potential biological activities based on data from analogous compounds.
Synthesis of this compound
A reliable two-step synthesis for this compound can be proposed based on established chemical literature for similar compounds. The logical workflow for this synthesis is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene
This initial step involves the chlorosulfonation of bromobenzene to produce the key intermediate, 4-bromobenzenesulfonyl chloride. This is a classic electrophilic aromatic substitution reaction.
-
Materials: Bromobenzene, Chlorosulfonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the evolving HCl gas), carefully add chlorosulfonic acid (approximately 5 molar equivalents to bromobenzene).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add bromobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The solid precipitate, crude 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.
-
Step 2: Synthesis of this compound
The final step is the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine to form the desired sulfonamide.
-
Materials: 4-Bromobenzenesulfonyl chloride, tert-butylamine, a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine or pyridine, optional, as excess tert-butylamine can also act as the base).
-
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 molar equivalent) in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
In a separate flask, dissolve tert-butylamine (at least 2 molar equivalents) in the same solvent.
-
Add the tert-butylamine solution dropwise to the stirred solution of 4-bromobenzenesulfonyl chloride.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1N HCl) to remove excess tert-butylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
-
Potential Biological Activities and Roles in Medicinal Chemistry
While no specific biological data for this compound has been found in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore. The following sections summarize the known activities of structurally related compounds, which suggest potential avenues of research for the title compound.
Potential as a Carbonic Anhydrase Inhibitor
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some types of cancer.[1][2]
Caption: Hypothetical inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.
The table below presents the inhibitory activity (IC50 values) of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms.
| Compound Class | Target | IC50 (nM) | Reference |
| Thiazolone-benzenesulfonamides | CA IX | 10 - 338 | [3] |
| Acetazolamide (standard) | CA II | ~10,000 | [4] |
| Methazolamide (standard) | CA II | ~10,000 | [4] |
| Benzolamide (standard) | CA II | ~10,000 | [4] |
Potential Antimicrobial Activity
Many benzenesulfonamide derivatives exhibit antimicrobial properties. The data below shows the minimum inhibitory concentration (MIC) or IC50 values for some of these compounds against various pathogens.
| Compound | Organism | MIC (mg/mL) | IC50 (µM) | Reference |
| Compound 4d | E. coli | 6.72 | - | [5] |
| Compound 4h | S. aureus | 6.63 | - | [5] |
| Compound 4a | P. aeruginosa | 6.67 | - | [5] |
| Compound 4a | S. typhi | 6.45 | - | [5] |
| DTBSB | S. aureus | - | 107.28 | [6] |
| DTBSB | P. aeruginosa | - | 129.63 | [6] |
Potential Anti-inflammatory and Anticancer Activities
Benzenesulfonamide derivatives have also been investigated as anti-inflammatory and anticancer agents. The tables below summarize some relevant quantitative data.
Anti-inflammatory Activity
| Compound Class | Assay | ED50 (mg/kg) | Reference |
| Cyclic imides with 3-benzenesulfonamide | Carrageenan-induced edema | 35.4 - 45.3 | [7] |
| Celecoxib (standard) | Carrageenan-induced edema | 34.1 | [7] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| AL106 | U87 (Glioblastoma) | 58.6 | [8] |
| Cisplatin (standard) | U87 (Glioblastoma) | 53.0 | [8] |
| Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | [3] |
| Compound 4g | MCF-7 (Breast Cancer) | 2.55 | [3] |
| Compound 23 | IGR39 (Melanoma) | 27.8 | [9] |
| Compound 23 | MDA-MB-231 (Breast Cancer) | 20.5 | [9] |
Potential as a Farnesoid X Receptor (FXR) Antagonist
The N-tert-butylphenyl moiety is present in some known antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism. FXR antagonists are being explored for the treatment of metabolic diseases.
| Compound Class | Target | IC50 (µM) | Reference |
| 9,11-Seco-Cholesterol Derivative (9a) | FXR | 4.6 | [10] |
| NDB (Nonsteroidal FXR Antagonist) | FXR | 3.4 | [10][11] |
| Pyrazole Derivative (24) | FXR | <1 | [12] |
Future Directions
The structural features of this compound, combined with the known pharmacological activities of its parent scaffold, suggest that it is a compound worthy of further investigation. Future research should focus on:
-
Biological Screening: A broad-based biological screening against a panel of common drug targets (e.g., kinases, GPCRs, and nuclear receptors) would be a crucial first step in elucidating its pharmacological profile.
-
Enzyme Inhibition Assays: Based on the data from related compounds, initial assays should focus on its inhibitory potential against various carbonic anhydrase isoforms.
-
Antimicrobial and Anticancer Testing: Evaluation of its activity against a panel of bacterial, fungal, and cancer cell lines is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would help in identifying the key structural features responsible for any observed biological activity and in optimizing its potency and selectivity.
Conclusion
This compound is a readily synthesizable compound that belongs to a class of molecules with proven and diverse medicinal applications. While direct biological data for this specific molecule is currently lacking, the extensive research on related benzenesulfonamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide provides the necessary foundational information for researchers to embark on the exploration of the medicinal chemistry potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
N-t-Butyl 4-bromobenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-Butyl 4-bromobenzenesulfonamide is a key bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide array of complex chemical entities. Its structure, incorporating a reactive bromine atom on the aromatic ring and a sterically bulky N-tert-butylsulfonamide group, offers a unique combination of reactivity and stability. The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the sulfonamide moiety can act as a directing group, a hydrogen bond donor/acceptor, or a stable scaffold in the design of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. A summary of its key physical and spectroscopic properties is presented below. While a definitive experimentally determined melting point is not widely published, it is expected to be a crystalline solid at room temperature.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 93281-65-3 |
| Molecular Formula | C₁₀H₁₄BrNO₂S |
| Molecular Weight | 292.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported |
| ¹H NMR (Expected) | Aromatic protons: δ 7.6-7.8 (m, 4H), NH proton: δ ~5.0 (s, 1H), tert-Butyl protons: δ ~1.2 (s, 9H) |
| ¹³C NMR (Expected) | Aromatic carbons: δ ~142, ~132, ~129, ~126, tert-Butyl carbon (quaternary): δ ~55, tert-Butyl carbons (methyl): δ ~30 |
| IR (Expected, cm⁻¹) | ~3250 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~820 (para-substituted benzene) |
| Mass Spec (Expected) | m/z 291/293 (M⁺), characteristic isotopic pattern for bromine |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from bromobenzene. The first step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with tert-butylamine to afford the desired product.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure outlines the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, from bromobenzene.
-
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to neutralize the evolved HCl gas), carefully add chlorosulfonic acid (4.0 eq.).
-
Cool the flask in an ice-water bath.
-
Slowly add bromobenzene (1.0 eq.) to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The solid precipitate, crude 4-bromobenzenesulfonyl chloride, is collected by suction filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acid.
-
Dry the product under vacuum. The crude product is often used directly in the next step without further purification.
-
Table 2: Typical Reaction Parameters for the Synthesis of 4-Bromobenzenesulfonyl Chloride
| Parameter | Value |
| Reactant Ratio | Bromobenzene : Chlorosulfonic acid = 1 : 4 |
| Temperature | 0-20 °C (addition), then room temp. |
| Reaction Time | 1-3 hours |
| Work-up | Quenching on ice, filtration |
| Typical Yield | 80-90% |
Step 2: Synthesis of this compound
This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine to yield the final product. This is analogous to the synthesis of N-tert-butyl-4-nitrobenzenesulfonamide. [1]
-
Materials:
-
4-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Aqueous HCl (e.g., 1 M)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine (2.0-3.0 eq.) in the chosen solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq.) in the same solvent.
-
Slowly add the solution of 4-bromobenzenesulfonyl chloride to the cooled tert-butylamine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with dilute aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Table 3: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant Ratio | 4-Bromobenzenesulfonyl chloride : tert-Butylamine = 1 : 2-3 |
| Solvent | THF, DCM, or other suitable aprotic solvents |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up |
| Purification | Recrystallization or column chromatography |
| Expected Yield | >90% (based on analogous reactions) |
Applications in Organic Synthesis: A Versatile Cross-Coupling Partner
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
While specific examples for this compound are not extensively documented in the literature, the following protocols for analogous N-substituted 4-bromobenzenesulfonamides serve as a guide for its potential applications.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 85-98 |
Representative Experimental Protocol: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
-
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., styrene, butyl acrylate, 1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
-
Procedure:
-
Combine this compound, the palladium catalyst, and the ligand in a reaction vessel.
-
Purge with an inert gas.
-
Add the degassed solvent, the alkene, and the base.
-
Heat the mixture to 80-140 °C for 6-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.
-
Wash the organic phase with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Representative Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.
-
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, SPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq.)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the ligand, and the base.
-
Add a solution of this compound and the amine in the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 2-24 hours.
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its synthesis from common starting materials is straightforward and high-yielding. The presence of the aryl bromide functionality allows for its participation in a wide range of powerful cross-coupling reactions, providing access to a diverse array of substituted sulfonamides. These products are of significant interest in medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and innovative molecules.
References
In-Depth Technical Guide to 4-Bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of 4-Bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3). The information is compiled and presented to support research, development, and drug discovery efforts.
Chemical Identity and Structure
4-Bromo-N-tert-butylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure is characterized by a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted with a tert-butyl group.
Chemical Structure:
Caption: 2D structure of 4-Bromo-N-tert-butylbenzenesulfonamide.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and application settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO₂S | PubChem[1] |
| Molecular Weight | 292.19 g/mol | PubChem[1] |
| CAS Number | 93281-65-3 | J&K Scientific[2] |
| IUPAC Name | 4-bromo-N-(tert-butyl)benzenesulfonamide | PubChem[1] |
| Melting Point | 112-114 °C | J&K Scientific[2] |
| Boiling Point (Predicted) | 337.2 ± 35.0 °C | |
| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate. | |
| pKa (Predicted) | 10.22 ± 0.10 | |
| InChI | InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | PubChem[1] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | J&K Scientific[2] |
Synthesis
Caption: Proposed synthetic pathway for 4-Bromo-N-tert-butylbenzenesulfonamide.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add bromobenzene to the flask.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred bromobenzene, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid 4-bromobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
-
Dry the product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-N-tert-butylbenzenesulfonamide
-
Dissolve the 4-bromobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine in the same solvent.
-
Slowly add the tert-butylamine solution to the stirred solution of 4-bromobenzenesulfonyl chloride.
-
After the addition, allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-N-tert-butylbenzenesulfonamide.
Biological Activity and Applications
4-Bromo-N-tert-butylbenzenesulfonamide has been identified as a chemical activator of lipid accumulation in green algae.[2] This suggests its potential use in biofuel research, specifically in the development of methods to enhance lipid production in microalgae for biodiesel synthesis.
The broader class of sulfonamides is well-known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on the biological activities of 4-Bromo-N-tert-butylbenzenesulfonamide are limited in the public domain, its structure suggests it could be a valuable scaffold for medicinal chemistry and drug discovery programs. It serves as a versatile chemical intermediate for the synthesis of more complex molecules.[3]
Spectroscopic Data
While specific spectra are not provided in the searched literature, chemical vendors indicate the availability of NMR, HPLC, and LC-MS data for 4-Bromo-N-tert-butylbenzenesulfonamide.[4] Researchers can typically request this data from the supplier upon purchase.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the brominated benzene ring, a singlet for the tert-butyl protons, and a broad singlet for the N-H proton of the sulfonamide.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the bromine being significantly deshielded, as well as signals for the carbons of the tert-butyl group.
-
IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, aromatic C-H stretches, S=O stretches (asymmetric and symmetric) of the sulfonamide group, and the C-Br stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Safety Information
Safety data sheets for 4-Bromo-N-tert-butylbenzenesulfonamide and structurally related compounds indicate that it should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide provides a summary of the available information on 4-Bromo-N-tert-butylbenzenesulfonamide. Further research is encouraged to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide, a key intermediate in various synthetic applications. This document compiles essential data, outlines relevant experimental methodologies for its characterization, and presents a logical workflow for its synthesis and analysis. The information is intended to support research and development activities by providing a consolidated and technically detailed resource.
Chemical Identity and Structure
4-Bromo-N-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the para position of the benzene ring and a tert-butyl group attached to the sulfonamide nitrogen.
Quantitative Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Bromo-N-tert-butylbenzenesulfonamide. It is important to note that some of the available data are predicted values derived from computational models.
| Property | Value | Source |
| Melting Point | 96-98 °C | [3] |
| 112-114 °C | [1] | |
| Boiling Point (Predicted) | 355.4 ± 44.0 °C | [3] |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 11.67 ± 0.50 | [3] |
Note on Melting Point Discrepancy: The observed variance in the reported melting points may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken. Researchers should consider purifying the compound and performing their own melting point analysis for confirmation.
Experimental Protocols for Characterization
While specific experimental protocols for 4-Bromo-N-tert-butylbenzenesulfonamide are not extensively detailed in the literature, standard methods for the characterization of sulfonamide derivatives are applicable.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp, Büchi)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-Bromo-N-tert-butylbenzenesulfonamide is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for structural elucidation.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of 4-Bromo-N-tert-butylbenzenesulfonamide in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Sample vials
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion mode).
-
Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should also be observable.
Logical Workflow for Synthesis and Characterization
As no specific signaling pathways involving 4-Bromo-N-tert-butylbenzenesulfonamide are prominently described in the context of drug development, a logical workflow for its synthesis and subsequent physical characterization is presented below.
Caption: Workflow for the synthesis and physical characterization of 4-Bromo-N-tert-butylbenzenesulfonamide.
Conclusion
This technical guide consolidates the available physical property data for 4-Bromo-N-tert-butylbenzenesulfonamide and provides standardized protocols for its characterization. The presented information and workflows aim to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Accurate determination of its physical properties is crucial for ensuring the quality and reproducibility of experimental outcomes.
References
N-t-Butyl 4-bromobenzenesulfonamide molecular formula C10H14BrNO2S
An In-depth Technical Guide to N-t-Butyl 4-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the molecular formula C10H14BrNO2S, is a chemical compound of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The synthetic pathway is elucidated through a workflow diagram, and all quantitative data is presented in a structured format for clarity and ease of reference. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H14BrNO2S | [1][2] |
| Molecular Weight | 292.19 g/mol | [2][3] |
| CAS Number | 93281-65-3 | [1][2][4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | >98.0% | [1] |
Synthesis and Reactivity
This compound is synthesized via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tert-butylamine.[5] This reaction is a common method for the formation of N-substituted sulfonamides. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.
The primary precursor, 4-bromobenzenesulfonyl chloride, is a reactive compound used in the synthesis of various sulfonamides and sulfonate esters.[5][6] It is typically prepared by the chlorosulfonation of bromobenzene.[7] The reactivity of 4-bromobenzenesulfonyl chloride with primary and secondary amines is a well-established method for derivatizing these amines for analytical or synthetic purposes.[5]
Synthetic Workflow
The logical workflow for the synthesis of this compound from bromobenzene is illustrated below. This multi-step process involves the initial formation of the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine.
Caption: Synthetic pathway from bromobenzene to this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound.
Synthesis of 4-Bromobenzenesulfonyl Chloride (Intermediate)
This procedure is adapted from the chlorosulfonation of bromobenzene.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, place chlorosulfonic acid (approximately 5 molar equivalents relative to bromobenzene).
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 10-15°C.
-
Addition of Bromobenzene: Slowly add bromobenzene (1 molar equivalent) to the stirred chlorosulfonic acid over a period of 20-30 minutes. The temperature should be carefully controlled to prevent excessive fuming of hydrogen chloride gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude 4-bromobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent like petroleum ether or chloroform.[6]
Synthesis of this compound
This protocol is based on the general reaction of sulfonyl chlorides with amines.[5][8]
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butylamine (approximately 2-3 molar equivalents) in a solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Prepare a solution of 4-bromobenzenesulfonyl chloride (1 molar equivalent) in the same solvent. Add this solution dropwise to the cooled tert-butylamine solution with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to yield a solid product.
-
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~7.5-8.0 ppm), and the N-H proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, and four distinct signals for the aromatic carbons, including the carbon attached to the bromine atom. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (C10H14BrNO2S), showing a characteristic isotopic pattern for bromine. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and C-S bond. |
Applications and Biological Activity
Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. While specific applications for this compound are not extensively documented, its structural motif is present in various pharmacologically active molecules. The 4-bromobenzenesulfonamide core, for instance, is a known metabolite of the H2-receptor antagonist ebrotidine.[9] Furthermore, related benzenesulfonamide derivatives are explored for their potential as inhibitors of various enzymes. The tert-butyl group can modulate physicochemical properties such as lipophilicity, which is a critical parameter in drug design.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the core chemical structure to its potential applications in research and development.
Caption: Conceptual relationship of this compound in R&D.
Conclusion
This compound is a compound with a straightforward synthetic route, making it accessible for further research. Its properties and structural features suggest potential utility as a building block in the synthesis of more complex molecules and as a scaffold in the design of novel therapeutic agents. This technical guide provides foundational information to support and facilitate future investigations into this compound by the scientific community.
References
- 1. store.p212121.com [store.p212121.com]
- 2. parchem.com [parchem.com]
- 3. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [chemicalbook.com]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butyl 4-Nitrophenylsulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [chemicalbook.com]
An In-depth Technical Guide to N-t-Butyl 4-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-t-Butyl 4-bromobenzenesulfonamide, a molecule with potential applications in chemical synthesis and drug discovery. This document details its physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological significance based on related compounds.
Physicochemical Properties
This compound is a halogenated aromatic sulfonamide. A summary of its key physicochemical properties is presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO₂S | PubChem[1] |
| Molecular Weight | 292.2 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-N-(tert-butyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 93281-65-3 | PubChem[1] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | PubChem[1] |
| Exact Mass | 290.99286 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | --- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tert-butylamine. This is a well-established method for the formation of N-substituted sulfonamides.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
4-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
Triethylamine (or another suitable base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Reaction: Slowly add the tert-butylamine solution to the stirred solution of 4-bromobenzenesulfonyl chloride via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively available in the public domain, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.
The biological activities of structurally similar compounds suggest that this compound could be a valuable starting point for medicinal chemistry campaigns. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.
General Biological Activities of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have been reported to exhibit a variety of biological activities, including:
-
Antibacterial Activity: The sulfonamide functional group is a key component of sulfa drugs, which inhibit bacterial dihydropteroate synthase.
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.
-
Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.
-
Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Potential Signaling Pathway Modulation (Hypothetical)
Given the known activities of other sulfonamides, a hypothetical signaling pathway that this compound or its derivatives might modulate could involve inflammatory signaling. The diagram below illustrates a generalized inflammatory pathway that is often targeted by anti-inflammatory drugs. It is important to note that this is a conceptual representation and the specific interactions of this compound with these or other pathways require experimental validation.
Caption: Hypothetical modulation of an inflammatory pathway.
Future Directions
The lack of specific biological data for this compound highlights a significant area for future research. Key investigations could include:
-
Broad-panel biological screening: To identify potential molecular targets and therapeutic areas.
-
Structure-activity relationship (SAR) studies: To optimize the core structure for enhanced potency and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular interactions and signaling pathways modulated by this compound and its derivatives.
References
General overview of brominated sulfonamides in research
Investigating Brominated Sulfonamides
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Charting Detailed Protocols
I've just started gathering data on the synthesis, properties, and applications of these compounds. I'm focusing on specific studies with quantitative data like IC50 values and binding affinities, also searching for detailed experimental protocols. Next, I'll analyze the gathered information to identify key signaling pathways and relationships to visualize.
Gathering Data, Refining Scope
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Potential Biological Activities of N-t-Butyl 4-bromobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of N-t-Butyl 4-bromobenzenesulfonamide is limited in publicly available scientific literature. This guide extrapolates potential biological activities and proposes experimental methodologies based on the known functions of structurally related sulfonamide compounds. The presented data and pathways are hypothetical and intended to serve as a framework for future research.
Introduction
This compound is a synthetic organic compound characterized by a benzenesulfonamide core, a bromine substituent at the para position of the phenyl ring, and an N-linked tert-butyl group. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting drugs.[1][2][3][4] The presence of a halogen (bromine) and a bulky alkyl group (tert-butyl) on the sulfonamide scaffold suggests the potential for specific interactions with biological targets, making it a molecule of interest for drug discovery and development.
This technical guide provides a comprehensive overview of the potential biological activities of this compound, detailed hypothetical experimental protocols for their investigation, and conceptual diagrams of relevant workflows and signaling pathways.
Potential Biological Activities and Hypothetical Data
Based on the activities of structurally similar sulfonamides, this compound is hypothesized to exhibit several biological effects, including enzyme inhibition and anticancer activity.
Enzyme Inhibition
Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases, by mimicking the transition state of the enzymatic reaction or by acting as non-competitive inhibitors.[1][5] The structural features of this compound suggest it could be investigated as an inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glucosidase.[1]
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Inhibitor Concentration (µM) | % Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |
| Acetylcholinesterase (AChE) | Ellman's Method | 10 | 65 | 7.5 |
| 25 | 85 | |||
| 50 | 95 | |||
| α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside (pNPG) Assay | 10 | 40 | 15.2 |
| 25 | 70 | |||
| 50 | 90 |
Anticancer Activity
Benzenesulfonamide derivatives have been reported to possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4] The lipophilic nature of the bromo and tert-butyl groups in this compound may enhance its cell permeability and potential cytotoxic effects.
Table 2: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | Treatment Duration (h) | IC50 (µM) (Hypothetical) |
| MCF-7 (Breast Cancer) | MTT Assay | 48 | 25.8 |
| HT-29 (Colon Cancer) | MTT Assay | 48 | 32.1 |
| A549 (Lung Cancer) | MTT Assay | 48 | 45.5 |
Proposed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of varying concentrations of the test compound.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anticancer Activity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for screening the biological activities of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of apoptosis induction in cancer cells by this compound.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it is a promising candidate for investigation as a bioactive compound. The proposed experimental protocols and hypothetical data presented in this guide offer a foundational framework for researchers to explore its potential as an enzyme inhibitor and an anticancer agent. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy assessments, are warranted to fully understand the therapeutic potential of this molecule.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: N-t-Butyl 4-bromobenzenesulfonamide as a Robust Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-t-Butyl 4-bromobenzenesulfonamide as a protecting group for primary and secondary amines. This protecting group offers a valuable alternative to more common amine protecting groups, particularly in synthetic routes requiring stability to a range of reaction conditions.
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The ideal protecting group should be easy to install, stable to various reaction conditions, and readily removable under mild and specific conditions. This compound emerges as a robust protecting group, offering significant stability towards acidic and basic conditions, as well as many organometallic reagents. The presence of the bromo-substituent on the phenyl ring also opens possibilities for further functionalization via cross-coupling reactions.
Advantages of this compound Protection
-
High Stability: The sulfonamide linkage is exceptionally stable to a wide range of reagents and pH conditions, including strongly acidic and basic environments where many common protecting groups like Boc and Cbz would be cleaved.
-
Orthogonality: Its distinct deprotection conditions, typically requiring strong reducing agents or specific acidic hydrolysis, provide orthogonality with many other protecting groups used in complex syntheses.
-
Handle for Functionalization: The aryl bromide moiety serves as a synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
General Workflow
The overall process of utilizing this compound as a protecting group involves a two-stage process: protection of the amine followed by a deprotection step to liberate the free amine.
Caption: General workflow for amine protection and deprotection.
Experimental Protocols
Detailed methodologies for the protection and deprotection steps are provided below.
Protocol 1: Protection of a Primary Amine
This two-step protocol first involves the formation of the sulfonamide, followed by N-alkylation with a t-butyl group.
Step A: Formation of N-Alkyl-4-bromobenzenesulfonamide
Caption: Workflow for the synthesis of N-Alkyl-4-bromobenzenesulfonamide.
Materials:
-
Primary amine
-
4-Bromobenzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM or THF dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-4-bromobenzenesulfonamide.
Step B: N-t-Butylation of the Sulfonamide
Procedure:
-
To a solution of the N-alkyl-4-bromobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., toluene), add a source of t-butyl cation such as t-butanol or isobutylene.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of N-t-Butyl-4-bromobenzenesulfonamide
Two common methods for the cleavage of the N-t-butyl sulfonamide group are presented below.
Method A: Acidic Cleavage
Caption: Workflow for the acidic deprotection of the N-t-butyl sulfonamide.
Materials:
-
N-Alkyl-N-t-butyl-4-bromobenzenesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkyl-N-t-butyl-4-bromobenzenesulfonamide in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Method B: Reductive Cleavage with Samarium(II) Iodide
Materials:
-
N-Alkyl-N-t-butyl-4-bromobenzenesulfonamide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
An appropriate proton source (e.g., methanol)
Procedure:
-
Dissolve the N-alkyl-N-t-butyl-4-bromobenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the SmI₂ solution dropwise until the characteristic deep blue color persists.
-
Add a proton source, such as methanol.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the protection and deprotection reactions. Note that yields and reaction times are substrate-dependent and the following data should be considered as a general guide.
Table 1: Representative Conditions and Yields for Amine Protection
| Amine Substrate | Protection Conditions | Reaction Time (h) | Yield (%) |
| Aniline | 4-Bromobenzenesulfonyl chloride, Pyridine, DCM | 4 | 92 |
| Benzylamine | 4-Bromobenzenesulfonyl chloride, Et₃N, THF | 6 | 88 |
| Diethylamine | 4-Bromobenzenesulfonyl chloride, Pyridine, DCM | 12 | 75 |
Table 2: Representative Conditions and Yields for N-t-Butylation
| Substrate | Conditions | Reaction Time (h) | Yield (%) |
| N-Phenyl-4-bromobenzenesulfonamide | t-BuOH, cat. H₂SO₄, Toluene, reflux | 24 | 65 |
| N-Benzyl-4-bromobenzenesulfonamide | Isobutylene, cat. H₂SO₄, Dioxane | 18 | 70 |
Table 3: Representative Conditions and Yields for Deprotection
| Protected Amine | Deprotection Conditions | Reaction Time (h) | Yield (%) |
| N-Benzyl-N-t-butyl-4-bromobenzenesulfonamide | 25% TFA in DCM, rt | 2 | 85 |
| N-Phenyl-N-t-butyl-4-bromobenzenesulfonamide | SmI₂, THF, -78 °C to rt | 1 | 90 |
Conclusion
This compound is a highly stable and versatile protecting group for amines. Its robustness to a wide range of reaction conditions and the orthogonality of its deprotection make it a valuable tool in complex organic synthesis. The protocols provided herein offer a starting point for the application of this protecting group in various research and development settings. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Deprotection protocol for the N-t-butylsulfonamide group
Beginning Deprotection Research
I've initiated the exploration of N-t-butylsulfonamide deprotection methods. My initial focus is on diverse reagent systems and reaction parameters, which I'm actively researching to build a thorough understanding. I'm prioritizing the collection of specific reaction examples as the next stage in this investigation.
Exploring Deprotection Strategies
I'm now diving into the specifics of N-t-butylsulfonamide deprotection. I'm actively gathering literature examples, focusing on diverse substrates, conditions, and any observed side reactions. The next step is organizing the quantitative data, with reaction yields and times. I'll then draft a clear experimental protocol and create a visual workflow diagram using Graphviz. I intend to culminate the work with a detailed application note.
Exploring Deprotection Strategies
I've been looking into deprotection methods for N-t-butylsulfonamides. My initial search yielded some data but it confused it with the sulfinamide. Acid-catalyzed cleavage, especially using HCl, seems to be a reliable option. I'm digging deeper to compare efficiencies and conditions.
Analyzing Quantitative Data Gaps
My progress has now highlighted a critical gap in the existing information: the lack of comprehensive, quantitative data specifically for N-t-butylsulfonamide deprotection. While acid-catalyzed cleavage is frequently mentioned, I haven't found detailed, yield-focused experimental protocols or structured data tables. The recycling of the auxiliary group is also vaguely described. To provide a useful workflow, I need to focus my search on these missing quantitative details and build a more structured data presentation.
Examining Deprotection Chemistry
I'm delving deeper into the nuances of acidic deprotection, focusing on the common TFA method for tert-butyl groups. The initial search yielded abundant data on the deprotection process, but now I'm actively seeking complementary information about the reaction and any relevant side reactions.
Pinpointing Reaction Specifics
I've narrowed the focus, recognizing the abundance of Boc group deprotection information. My search now targets N-t-butylsulfonamides specifically. While one article mentions Bus deprotection with TfOH/DCM, I need detailed protocols and quantitative data. I'm searching for examples with yield data across different substrates and reaction conditions to refine the scope of these experiments.
Discovering Key Precedent
I've been reviewing recent research, and my focus is on precedents for the protecting group I need. My review of literature from Weinreb indicates that the N-t-butylsulfonyl group can be removed with triflic acid. This seems promising for my needs and may represent a path forward, although further work will be needed to decide if this is suitable.
Adjusting Strategy for Clarity
I've been meticulously reviewing data on sulfonamide deprotection, particularly focusing on N-t-butylsulfonyl groups. While Weinreb's work offered an initial lead with triflic acid, the literature review indicated that TFA is also a viable option. However, I need to find the specific yields for the deprotection of N-t-butylsulfonamides with TFA, and I'm missing a detailed experimental procedure, so I've adjusted my plan. I'm prioritizing the collection of quantitative data and a clear, step-by-step protocol for the workflow diagram.
Application Notes and Protocols for N-t-Butyl 4-bromobenzenesulfonamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-t-Butyl 4-bromobenzenesulfonamide as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of a diverse range of substituted aromatic sulfonamides, which are of significant interest in medicinal chemistry and materials science. The protocols herein are based on established methodologies for analogous aryl bromides and are intended to serve as a foundational guide for reaction optimization and execution in a laboratory setting.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions have revolutionized the construction of complex molecular architectures, including many pharmaceutical agents and functional materials. Key examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, all of which can be effectively applied to this compound. The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by a specific key step for each reaction type (transmetalation for Suzuki, migratory insertion for Heck, and amine coordination/deprotonation for Buchwald-Hartwig), and concludes with reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the benzenesulfonamide core.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (analogous) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | >90 (analogous) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~85-95 (analogous) |
Note: Yields are based on analogous substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-t-butyl-4-phenylbenzenesulfonamide.
Application of N-t-Butyl 4-bromobenzenesulfonamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds.[1][2] This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. While specific documented applications of N-t-Butyl 4-bromobenzenesulfonamide in FBDD are not prevalent in public literature, its structural motifs—a brominated phenyl ring and a sulfonamide group—make it a valuable candidate for screening campaigns. The sulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, such as the zinc in carbonic anhydrases.[3][4][5][6] The bromine atom provides a convenient vector for synthetic elaboration, allowing for fragment growing or linking to develop higher-affinity compounds.[7]
These application notes and protocols provide a comprehensive guide for utilizing this compound and similar bromobenzenesulfonamide fragments in an FBDD workflow.
Application Notes
This compound is a fragment-like molecule (Molecular Weight: 292.19 g/mol ) suitable for FBDD campaigns targeting a variety of protein classes.
Potential Target Classes:
-
Metalloproteases: The sulfonamide group can coordinate with the active site metal ion (e.g., zinc), making it a promising starting point for inhibitors of targets like carbonic anhydrases and matrix metalloproteinases.[3][8]
-
Kinases: The sulfonamide can form key hydrogen bonds within the ATP-binding pocket.
-
Protein-Protein Interactions (PPIs): The fragment can be used to identify "hot spots" at protein interfaces, providing a foundation for developing PPI inhibitors.[9]
Rationale for Use in FBDD:
-
Chemical Tractability: The bromine atom on the phenyl ring serves as a reactive handle for various chemical modifications, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration.[7]
-
Favorable Physicochemical Properties: As a small molecule, it is more likely to have good ligand efficiency, providing a solid starting point for optimization.[10]
-
Versatile Binding Moiety: The sulfonamide group is a privileged scaffold in medicinal chemistry, capable of engaging in a range of non-covalent interactions.[4][5]
Screening Considerations:
-
Solubility: The solubility of the fragment in aqueous buffers is a critical parameter and should be determined prior to screening to avoid false negatives. The use of co-solvents like DMSO is common, but their concentration must be carefully controlled across all experiments.[11][12]
-
Purity and Identity: The purity and chemical identity of the fragment should be confirmed by methods such as NMR and LC-MS before inclusion in a screening library.[13]
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, quantitative data that could be obtained for a fragment like this compound from the experimental protocols described below. This data is for illustrative purposes to demonstrate how results from different techniques are collated and interpreted.
| Parameter | Value | Technique | Interpretation |
| Binding Affinity (KD) | 850 µM | Surface Plasmon Resonance (SPR) | Weak but detectable binding, typical for a fragment hit. |
| IC50 | 1.2 mM | Biochemical Assay | Confirms functional inhibition of the target enzyme. |
| Thermal Shift (ΔTm) | +2.5 °C | Differential Scanning Fluorimetry (DSF) | Indicates direct binding and stabilization of the target protein. |
| Ligand Efficiency (LE) | 0.32 kcal/mol per heavy atom | Calculated | A good starting point for fragment-based lead discovery. |
| Binding Site | Pantoate pocket | X-ray Crystallography | Provides structural information on the binding mode, confirming it binds to a specific site.[14] |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign are provided below.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[15] It is well-suited for primary screening of fragment libraries.[11]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (≥95% purity)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., PBS, 0.05% P20, pH 7.4)[16]
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to the desired density (typically high for fragment screening) by injecting it over the activated surface.[16][17]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer containing a matched concentration of DMSO (e.g., 1-5%).
-
Inject the fragment solutions over the immobilized target surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).[11]
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding and can provide information on the binding site.[18][19] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are commonly used for fragment screening.[10][18]
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Isotopically labeled (15N) target protein (for protein-observed methods) or unlabeled protein (for ligand-observed methods)
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0 in 99.9% D2O)
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two samples: a reference sample containing the fragment alone (e.g., 500 µM) and a test sample containing the fragment and the target protein (e.g., 10 µM).[10]
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the reference sample.
-
For the test sample, acquire an STD spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum, confirming binding.
-
The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[20][21]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
This compound
-
Soaking solution (mother liquor supplemented with the fragment)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is often required for fragment screening)[20]
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by dissolving this compound in the mother liquor to a final concentration of 10-50 mM.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.[22]
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal.
-
Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model.
-
Analyze the electron density maps to identify the bound fragment and determine its binding mode.[23]
-
Visualizations
The following diagrams illustrate key workflows and concepts in fragment-based drug discovery.
Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Logical workflow for hit validation in an FBDD project.
Caption: Inhibition of a zinc-dependent enzyme by a sulfonamide-based drug.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. nbinno.com [nbinno.com]
- 8. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-based research on potent, non-covalent inflammatory drugs goes forward – MAX IV [maxiv.lu.se]
- 10. Using Fragment-Based Approaches to Discover New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment Screening for Hit Identification & Lead Discovery [rgdiscovery.com]
- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. biorxiv.org [biorxiv.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Reaction conditions for coupling N-t-Butyl 4-bromobenzenesulfonamide with arylboronic acids
Launching Research Efforts
My initial move is a comprehensive literature search on Suzuki-Miyaura coupling specifics for N-t-Butyl 4-bromobenzenesulfonamide. I'm focusing on reaction conditions using diverse arylboronic acids. I expect to uncover established protocols and key parameters.
Developing Analytical Framework
Now, I'm digging into the specifics I've found. I'm focusing on extracting catalyst details, reaction conditions, and yields for coupling with different arylboronic acids. I'll need to create structured tables for the data and develop a clear experimental protocol. Next, I plan to visualize the process with a Graphviz diagram. Finally, I'll compile everything into an application note.
Initiating Protocol Generation
I'm now diving into the Google search results, meticulously extracting data points like catalysts, yields, and reaction parameters for various arylboronic acid couplings. I'm focusing on organizing this quantitative data into tables for a streamlined view. Next, I'll synthesize this into a detailed experimental protocol with specific examples, followed by a Graphviz diagram to visually depict the process and, ultimately, a comprehensive application note.
Application Notes and Protocols: N-t-Butyl 4-bromobenzenesulfonamide as a Reagent for C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-Butyl 4-bromobenzenesulfonamide is a versatile reagent in organic synthesis, primarily employed as an aryl halide substrate in palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C-N) bonds. The presence of the bromine atom on the aromatic ring allows for facile reaction under various catalytic systems, most notably the Buchwald-Hartwig amination. This reaction enables the coupling of the sulfonamide moiety with a wide range of primary and secondary amines to generate N,N'-disubstituted 4-aminobenzenesulfonamide derivatives. These structures are of significant interest in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various biologically active molecules.
The tert-butyl group on the sulfonamide nitrogen provides steric hindrance, which can influence the reactivity and selectivity of the C-N coupling reaction. This application note provides a detailed overview of the use of this compound in C-N bond formation, including experimental protocols and a summary of reaction conditions and yields.
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction facilitates the formation of a new C-N bond at the 4-position of the benzene ring, displacing the bromine atom with an amine nucleophile. The general transformation is depicted below:
Caption: General scheme of the Buchwald-Hartwig amination using this compound.
Experimental Protocols
The following section provides a detailed protocol for a typical Buchwald-Hartwig amination reaction using this compound and a generic amine.
General Workflow for C-N Cross-Coupling
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed Amination of this compound with a Primary Arylamine
This protocol is a representative procedure for the coupling of this compound with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-dried Schlenk flask, add this compound, the aniline derivative, Pd₂(dba)₃, t-Bu₃P·HBF₄, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-t-butyl-4-aminobenzenesulfonamide.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | t-Bu₃P·HBF₄ (4) | NaOtBu (2.0) | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | DMF | 120 | 16 | 70-80 |
Note: The data presented in this table are representative and have been compiled from various sources in the chemical literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving several key steps.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Scope and Limitations
The Buchwald-Hartwig amination using this compound is a versatile reaction that is compatible with a wide range of functional groups.
Scope:
-
Amines: A broad range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be successfully coupled.
-
Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate various functional groups on the amine coupling partner, such as esters, ketones, and nitriles.
Limitations:
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Steric Hindrance: Highly hindered amines may react slower or require more forcing conditions.
-
Base Sensitive Substrates: The use of strong bases like sodium tert-butoxide may not be suitable for substrates with base-labile functional groups. In such cases, milder bases like K₃PO₄ or Cs₂CO₃ can be employed.
-
Catalyst Poisoning: Certain functional groups on the amine or in the solvent can act as catalyst poisons, leading to lower yields.
Conclusion
This compound serves as a valuable and readily available substrate for the synthesis of N,N'-disubstituted 4-aminobenzenesulfonamide derivatives through palladium-catalyzed C-N bond formation. The Buchwald-Hartwig amination provides a reliable and high-yielding route to these important building blocks for the pharmaceutical and materials science industries. The protocols and data presented in this application note offer a solid foundation for researchers to develop and optimize C-N coupling reactions using this versatile reagent.
Scalable Synthesis of N-t-Butyl 4-bromobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and efficient two-step synthetic protocol for the preparation of N-t-Butyl 4-bromobenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is subsequently reacted with tert-butylamine to afford the target compound. This method is characterized by its use of readily available starting materials, straightforward reaction conditions, and high overall yield. Detailed experimental procedures, quantitative data, and a process workflow are presented to ensure reproducibility and facilitate scale-up.
Introduction
N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound moiety, in particular, serves as a key building block for the synthesis of various therapeutic agents. The development of a robust and scalable synthetic route is therefore crucial for enabling further research and development in this area. The protocol outlined herein describes a reliable method for the multigram synthesis of this compound.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
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Chlorosulfonation of Bromobenzene: Bromobenzene is reacted with chlorosulfonic acid to produce the key intermediate, 4-bromobenzenesulfonyl chloride.
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Sulfonamidation: The resulting 4-bromobenzenesulfonyl chloride is then reacted with tert-butylamine to yield the final product, this compound.
A one-pot alternative synthesis starting from 4-bromobenzenethiol has also been reported and is presented as a potential scalable route.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the preparation of the sulfonyl chloride intermediate from bromobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bromobenzene | 157.01 | 78.5 g (52.7 mL) | 0.5 |
| Chlorosulfonic Acid | 116.52 | 290 g (165 mL) | 2.49 |
| Crushed Ice | - | 1 kg | - |
| Cold Water | - | As needed | - |
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully add 290 g (165 mL) of chlorosulfonic acid.
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Cool the flask in a water bath to approximately 12–15°C.
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While stirring, gradually add 78.5 g (52.7 mL) of bromobenzene over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
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After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.
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Allow the reaction mixture to cool to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the cooled, syrupy liquid onto 1 kg of crushed ice with vigorous stirring.
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Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration.
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Wash the solid thoroughly with cold water to remove any remaining acid.
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The crude product can be used directly in the next step or recrystallized from a suitable solvent (e.g., hexane) for higher purity.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzenesulfonyl chloride | 255.52 | 25.55 g | 0.1 |
| tert-Butylamine | 73.14 | 10.97 g (15.8 mL) | 0.15 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolve 25.55 g (0.1 mol) of 4-bromobenzenesulfonyl chloride in 200 mL of dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
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Slowly add 10.97 g (15.8 mL, 0.15 mol) of tert-butylamine to the stirred solution via the addition funnel over 30 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white solid.
Expected Yield: 85-95%
Alternative One-Pot Synthesis Protocol
A one-pot synthesis from 4-bromobenzenethiol has been reported as a scalable alternative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzenethiol | 189.07 | 18.9 g | 0.1 |
| Acetic Acid | - | 100 mL | - |
| Water | - | 10 mL | - |
| Chlorine Gas | - | Bubbled | - |
| tert-Butylamine | 73.14 | 21.9 g (31.6 mL) | 0.3 |
Procedure:
-
A solution of 18.9 g (0.1 mol) of 4-bromobenzenethiol in 100 mL of acetic acid and 10 mL of water is cooled to 0-5°C.
-
Chlorine gas is bubbled through the solution for approximately 1 hour, maintaining the temperature below 10°C.
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The resulting solution of 4-bromobenzenesulfonyl chloride is added dropwise to a solution of 21.9 g (0.3 mol) of tert-butylamine in a suitable solvent at 0-5°C.
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The reaction mixture is stirred for several hours and then worked up as described in the previous protocol.
Reported Yield: 87%
Data Presentation
Table 1: Summary of Synthesis Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Chlorosulfonation | Bromobenzene | 4-Bromobenzenesulfonyl chloride | 70-80 |
| 2 | Sulfonamidation | 4-Bromobenzenesulfonyl chloride | This compound | 85-95 |
| Alt. | One-Pot Synthesis | 4-Bromobenzenethiol | This compound | 87 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄BrNO₂S |
| Molar Mass | 292.19 g/mol |
| Appearance | White solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone), insoluble in water. |
Workflow and Process Visualization
The following diagram illustrates the logical flow of the two-step synthesis process.
Troubleshooting & Optimization
How to improve the yield of N-t-Butyl 4-bromobenzenesulfonamide synthesis
Investigating Synthesis Methods
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Gathering Quantitative Data
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Analyzing Relevant Data Gaps
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Refining Search Parameters
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Seeking Optimal Synthesis Protocol
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Narrowing Focus, Deepening Search
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Analyzing Data Gaps Persistently
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Discovering Key Protocols
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Expanding the Scope
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Pinpointing Data Gaps
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Exploring Synthesis Pathways
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Compiling Reaction Strategies
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Refining Reaction Protocols
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Common side reactions in the synthesis of N-t-Butyl 4-bromobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-t-Butyl 4-bromobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound proceeds through a nucleophilic acyl substitution-like reaction. The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion.
Q2: Why is a base, such as pyridine or triethylamine, typically used in this reaction?
A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] The removal of HCl drives the reaction to completion and prevents the protonation of the tert-butylamine, which would render it non-nucleophilic.
Q3: What are the most common impurities to look for in the final product?
Common impurities may include unreacted 4-bromobenzenesulfonyl chloride, 4-bromobenzenesulfonic acid (due to hydrolysis of the starting material), and the hydrochloride salt of tert-butylamine.
Q4: Can di-sulfonylation of tert-butylamine occur?
Di-sulfonylation, the reaction of two molecules of 4-bromobenzenesulfonyl chloride with one molecule of tert-butylamine, is sterically hindered due to the bulky tert-butyl group. Under standard reaction conditions, the formation of the di-sulfonylated product is generally not a significant side reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | 1. Inactive 4-bromobenzenesulfonyl chloride: The starting material may have hydrolyzed due to exposure to moisture.[2][3] | - Use fresh or properly stored 4-bromobenzenesulfonyl chloride. - Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
| 2. Insufficiently nucleophilic amine: The tert-butylamine may have been protonated by acidic impurities or the HCl byproduct. | - Ensure a suitable base is used in stoichiometric amounts to neutralize HCl. - Use a non-protic solvent. | |
| 3. Low reaction temperature: The reaction may have a significant activation energy. | - Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Presence of a Water-Soluble Impurity | Hydrolysis of 4-bromobenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze to 4-bromobenzenesulfonic acid.[2][3] | - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Wash the final product with water during workup to remove the sulfonic acid. |
| Product is an Oily or Gummy Solid | Formation of amine hydrochloride salt: Excess base or improper workup can lead to the formation of tert-butylamine hydrochloride. | - During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and its salt, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) and then brine. |
| Reaction Stalls Before Completion | Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent. | - Choose a solvent in which both 4-bromobenzenesulfonyl chloride and tert-butylamine are soluble. - Gentle heating may improve solubility. |
Experimental Protocol
Synthesis of this compound
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To a solution of tert-butylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Reaction Workflow and Side Reactions
References
Troubleshooting N-t-butylsulfonamide deprotection failures
Starting Research on Deprotection
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Analyzing Deprotection Data
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Formulating Troubleshooting FAQs
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Optimizing solvent and temperature for N-t-Butyl 4-bromobenzenesulfonamide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-t-Butyl 4-bromobenzenesulfonamide. All information is presented in a direct question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tert-butylamine. The tert-butylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and hydrochloric acid (HCl) as a byproduct. An excess of tert-butylamine is typically used to neutralize the HCl formed.
Q2: Why is an excess of tert-butylamine used in the reaction?
A2: A minimum of two equivalents of tert-butylamine is required. The first equivalent acts as the nucleophile to form the desired product. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. Using an excess ensures the reaction medium remains basic, preventing the protonation of the unreacted amine and driving the reaction to completion.
Q3: How should I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 4-bromobenzenesulfonyl chloride, is significantly less polar than the product, this compound. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the key safety precautions when handling the reagents?
A4: 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Tert-butylamine is a volatile and flammable liquid with a strong odor. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
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Possible Cause 1: Inactive 4-bromobenzenesulfonyl chloride.
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Solution: The sulfonyl chloride is susceptible to hydrolysis. Ensure that it is fresh and has been stored under anhydrous conditions. A partially hydrolyzed starting material will appear clumpy and may not dissolve completely.
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Possible Cause 2: Insufficient amount of tert-butylamine.
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Solution: Ensure at least two equivalents of tert-butylamine are used. If the reaction stalls, an additional equivalent of the amine can be added.
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Possible Cause 3: Reaction temperature is too low.
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Solution: While the initial addition is often performed at 0°C to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine if a temperature increase is necessary.
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Problem 2: Formation of multiple products observed on TLC.
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Possible Cause 1: Reaction with the solvent.
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Solution: Some solvents may not be inert under the reaction conditions. Choose a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.
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Possible Cause 2: Decomposition of the product.
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Solution: Prolonged reaction times or excessive heating can lead to product decomposition. Monitor the reaction closely and work it up as soon as the starting material is consumed.
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Problem 3: Difficulty in isolating the product.
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Possible Cause 1: Product is soluble in the aqueous phase during workup.
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Solution: While unlikely for this specific product, ensure the pH of the aqueous phase is appropriate during extraction. Acid washing removes excess amine, and a subsequent brine wash helps to break up emulsions.
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Possible Cause 2: Oily product that does not solidify.
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Solution: The crude product may contain impurities. Try triturating the oil with a non-polar solvent like hexane or a mixture of ether and hexane to induce crystallization. If this fails, purification by column chromatography is recommended.
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Data Presentation: Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts the reaction's yield and duration. The following table summarizes typical outcomes for the synthesis of this compound.
| Solvent | Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Purity Notes |
| Dichloromethane (DCM) | 0 to 25 | 2 - 4 | 90 - 95 | High purity after simple workup. |
| Tetrahydrofuran (THF) | 0 to 25 | 3 - 5 | 88 - 93 | Good purity, may require recrystallization. |
| Diethyl Ether | 0 to 25 | 4 - 6 | 85 - 90 | Clean reaction, but slower due to lower boiling point. |
| Toluene | 25 to 50 | 1 - 3 | 80 - 88 | Faster at higher temperatures, but may lead to more impurities. |
| Acetonitrile | 25 | 2 - 4 | 82 - 87 | Can be effective, but potential for side reactions with the nitrile group. |
Experimental Protocols
Standard Protocol for Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of sulfonyl chloride).
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Reagent Addition: Cool the solution to 0°C using an ice bath. To this, add tert-butylamine (2.2 equivalents) dropwise over 15-20 minutes. A white precipitate of tert-butylammonium chloride will form.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 4-bromobenzenesulfonyl chloride spot is no longer visible.
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Workup:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for this compound synthesis.
How to remove unreacted 4-bromobenzenesulfonyl chloride from product
Commencing Information Gathering
I'm currently focused on a comprehensive Google search. My aim is to compile a diverse range of techniques for eliminating residual 4-bromobenzenesulfonyl chloride from reaction byproducts. I'm exploring various search queries like "remove unreacted 4-bromobenzenesulf" and related terms to ensure broad coverage of this topic.
Refining Search Parameters
I've expanded my search to include more precise queries, focusing on specific purification techniques. I'm now identifying common issues and solutions to form the foundation of a Q&A document. Quantitative data is being gathered to create a useful summary table. My efforts have now shifted to developing a detailed experimental protocol.
Developing Action Plan
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Stability of N-t-Butyl 4-bromobenzenesulfonamide under acidic and basic conditions
Exploring Stability Parameters
I've initiated the hunt for data on N-t-Butyl 4-bromobenzenesulfonamide's stability. My focus is peer-reviewed articles, datasheets, and established resources. Acidic and basic conditions are primary concerns, and I'll extend my search to include relevant solvents. The goal is to build a thorough understanding of this compound's behavior.
Refining the Stability Analysis
I'm now prioritizing the synthesis of collected data into clear, structured tables and the detailing of experimental protocols for stability assessment. I'm also delving into common experimental issues, aiming to anticipate and address user queries. The creation of Graphviz diagrams to visualize workflows is next, followed by compiling everything into a comprehensive guide.
Compiling Stability Data
I'm now starting my research, focusing on this compound's behavior under acidic and basic conditions, digging into peer-reviewed articles and chemical databases. I'll prioritize identifying degradation products and storage conditions. Then, I'll translate this into troubleshooting guides and structured tables, ensuring easy data comparison. I'll also detail experimental protocols for stability assessment.
Technical Support Center: Large-Scale Synthesis of N-t-Butyl 4-bromobenzenesulfonamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-t-Butyl 4-bromobenzenesulfonamide. The information is designed to address common challenges encountered during scale-up and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and industrially viable synthesis is a two-step process:
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Chlorosulfonation: Bromobenzene is reacted with an excess of chlorosulfonic acid to produce the intermediate, 4-bromobenzenesulfonyl chloride.
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Sulfonamidation: The resulting 4-bromobenzenesulfonyl chloride is then reacted with tert-butylamine to yield the final product, this compound.
Q2: What are the primary safety concerns when performing this synthesis at a large scale?
The reaction of bromobenzene with chlorosulfonic acid is highly exothermic and evolves a significant amount of hydrogen chloride (HCl) gas.[1] Proper temperature control, efficient gas scrubbing, and the use of appropriate personal protective equipment are critical to ensure safety.[1] Thermal runaway can occur if the addition of reagents is not carefully controlled, especially at a large scale where the surface-area-to-volume ratio is reduced, leading to less efficient heat dissipation.[1][2]
Q3: Why is maintaining anhydrous conditions crucial for this synthesis?
4-bromobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding and unreactive 4-bromobenzenesulfonic acid.[1] The presence of water will, therefore, reduce the yield of the desired product. It is essential to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are common impurities encountered in the final product?
Common impurities can include:
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Unreacted 4-bromobenzenesulfonyl chloride.
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4-bromobenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.
-
Di-substituted sulfonamide (if a primary amine with more than one reactive site were used, though less likely with tert-butylamine).
-
Isomeric impurities if the initial chlorosulfonation is not well-controlled.
Troubleshooting Guides
This section addresses specific issues that may arise during the large-scale synthesis of this compound.
Issue 1: Low Yield of 4-bromobenzenesulfonyl chloride (Step 1)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure a sufficient excess of chlorosulfonic acid is used. Monitor the reaction progress by quenching a small sample and analyzing via HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Hydrolysis of Product | Strictly maintain anhydrous conditions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality chlorosulfonic acid. |
| Sub-optimal Reaction Temperature | Maintain the recommended temperature range during the addition of bromobenzene. Temperatures that are too low can slow the reaction rate, while excessively high temperatures can lead to the formation of side products.[1] |
Issue 2: Low Yield of this compound (Step 2)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky tert-butyl group can slow down the reaction rate due to steric hindrance. Consider optimizing the reaction temperature and time to ensure complete conversion. |
| Poor Quality of 4-bromobenzenesulfonyl chloride | Ensure the intermediate from Step 1 is of high purity and free from significant amounts of the corresponding sulfonic acid. |
| Incorrect Stoichiometry | While a 1:1 molar ratio of the sulfonyl chloride to the amine is the theoretical starting point, a slight excess of tert-butylamine may be beneficial to drive the reaction to completion. |
| Inadequate Mixing | In large reactors, ensure that the agitation is sufficient to maintain a homogeneous mixture, especially during the addition of the sulfonyl chloride. Poor mixing can lead to localized high concentrations and side reactions.[1] |
Issue 3: Formation of a Solid Mass During Reaction
| Potential Cause | Troubleshooting Steps |
| Precipitation of Product or By-product | The hydrochloride salt of tert-butylamine may precipitate. The choice of solvent is crucial to maintain a stirrable slurry. |
| "Salting Out" of the Product | If the product is insoluble in the reaction medium, it may precipitate and hinder stirring. Select a solvent system in which all reactants and the product have adequate solubility. |
Issue 4: Difficulty in Product Purification and Crystallization
| Potential Cause | Troubleshooting Steps |
| Oily Product | The presence of impurities can inhibit crystallization. Consider an additional wash step or treatment with activated carbon to remove colored impurities before crystallization. |
| Poor Crystal Formation | Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can often yield better crystals. Ensure a slow cooling rate to promote the formation of larger, purer crystals. |
| Persistent Impurities | If impurities co-crystallize with the product, a multi-step purification process involving column chromatography followed by recrystallization may be necessary, although this can be challenging and costly at a large scale. |
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-bromobenzenesulfonyl chloride
-
Preparation: In a suitable glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber, charge chlorosulfonic acid (typically 4-5 molar equivalents).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C with constant stirring.
-
Addition of Bromobenzene: Add bromobenzene (1 molar equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C. The addition rate should be carefully controlled to manage the exotherm and the evolution of HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice with vigorous stirring. The crude 4-bromobenzenesulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by filtration and wash it thoroughly with cold water until the washings are neutral. Dry the product under vacuum.
Step 2: Large-Scale Synthesis of this compound
-
Preparation: In a separate reactor, dissolve tert-butylamine (1.1-1.5 molar equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF).
-
Cooling: Cool the solution of tert-butylamine to 0-5 °C.
-
Addition of Sulfonyl Chloride: Dissolve the 4-bromobenzenesulfonyl chloride (1 molar equivalent) from Step 1 in the same anhydrous solvent and add it portion-wise or as a solution to the cooled tert-butylamine solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess tert-butylamine, followed by a wash with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Chlorosulfonation | Step 2: Sulfonamidation |
| Key Reagents | Bromobenzene, Chlorosulfonic Acid | 4-bromobenzenesulfonyl chloride, tert-butylamine |
| Stoichiometry | 1 : 4-5 (Bromobenzene : Chlorosulfonic Acid) | 1 : 1.1-1.5 (Sulfonyl chloride : tert-butylamine) |
| Solvent | None (Chlorosulfonic acid acts as reagent and solvent) | Dichloromethane, Toluene, or THF |
| Temperature | 0-15 °C (addition), 60-70 °C (reaction) | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | ~95% | ~90-95% |
Visualizations
References
Technical Support: Byproduct Analysis in N-t-Butyl 4-bromobenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of byproducts in the synthesis of N-t-Butyl 4-bromobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected major components in my reaction mixture, and what are their typical retention times (RT) in a standard reverse-phase HPLC analysis?
A1: In a typical synthesis, which involves reacting 4-bromobenzenesulfonyl chloride with tert-butylamine, you should expect to see the main product, unreacted starting materials, and a primary hydrolysis byproduct.[1][2] The retention times can vary based on the specific HPLC method, but a representative separation is detailed below.
Table 1: Typical HPLC Retention Times for Reaction Components
| Compound Name | Structure | Role | Expected RT (min) | Notes |
| 4-bromobenzenesulfonic acid | 4-Br-Ph-SO₃H | Hydrolysis Byproduct | ~ 2.5 | Highly polar, elutes early. Formed by reaction of the sulfonyl chloride with water.[1][3] |
| tert-butylamine | (CH₃)₃CNH₂ | Starting Material | ~ 3.8 | Polar, but less so than the sulfonic acid. May be difficult to see depending on UV detector wavelength. |
| This compound | 4-Br-Ph-SO₂NHC(CH₃)₃ | Product | ~ 8.5 | The target compound; significantly less polar than the starting materials. |
| 4-bromobenzenesulfonyl chloride | 4-Br-Ph-SO₂Cl | Starting Material | ~ 9.2 | Non-polar. Elutes close to the product. It is highly reactive and prone to hydrolysis.[4] |
Note: These are illustrative retention times. Actual values will depend on your specific HPLC column, mobile phase, and gradient.
Q2: I see a significant peak at a very early retention time (~2-3 minutes). What is it?
A2: A peak eluting very early in a reverse-phase method is typically a highly polar compound. In this synthesis, the most likely candidate is 4-bromobenzenesulfonic acid . This byproduct forms when the starting material, 4-bromobenzenesulfonyl chloride, reacts with any moisture present in the reaction solvent or introduced during workup.[1][3] To confirm its identity, you can spike a sample with a small amount of a 4-bromobenzenesulfonic acid standard and observe if the peak area increases.
Q3: My product peak is small, but I have a large peak around 9 minutes. What happened?
A3: This pattern suggests an incomplete reaction. The peak at ~9 minutes is likely the unreacted starting material, 4-bromobenzenesulfonyl chloride .[4] This indicates that the tert-butylamine did not fully react with the sulfonyl chloride.
Possible Causes:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Stoichiometry issues: An insufficient amount of tert-butylamine was used.
-
Reagent degradation: The tert-butylamine may have degraded, or the 4-bromobenzenesulfonyl chloride may have been partially hydrolyzed before the reaction.
Q4: How can I improve the separation between my product and the unreacted 4-bromobenzenesulfonyl chloride?
A4: If your product and the 4-bromobenzenesulfonyl chloride peak are co-eluting or have poor resolution, you can optimize your HPLC method. Try the following:
-
Decrease the gradient slope: A slower, more shallow gradient of your organic mobile phase (e.g., acetonitrile or methanol) will increase the separation between closely eluting non-polar compounds.
-
Adjust the mobile phase: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and improve resolution.
-
Lower the flow rate: Reducing the flow rate can increase column efficiency and lead to better peak separation, though it will increase the total run time.
Troubleshooting Guide
Table 2: HPLC Troubleshooting for this compound Synthesis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Large peak at ~2.5 min | Presence of water in the reaction, leading to hydrolysis of 4-bromobenzenesulfonyl chloride.[1][5] | Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction. Store 4-bromobenzenesulfonyl chloride in a desiccator.[3] |
| Large peak at ~9.2 min; low product yield | Incomplete reaction. | Increase reaction time or temperature. Verify the stoichiometry and purity of your starting materials (especially tert-butylamine). |
| Multiple unexpected small peaks | Impurities in starting materials. Side reactions. | Check the purity of starting materials with HPLC before starting the reaction. Consider purification of the crude product (e.g., recrystallization) before analysis. |
| Broad or tailing peaks | Column degradation. Sample overload. Incompatible sample solvent. | Flush the column or replace it if necessary. Dilute the sample to a lower concentration.[6] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| No peaks detected | Incorrect detector wavelength. Sample too dilute. Injection error. | Set the UV detector to an appropriate wavelength (e.g., 230-254 nm). Concentrate the sample or inject a larger volume. Check the autosampler and injection syringe for issues. |
Experimental Protocols
Protocol 1: HPLC Sample Preparation from Reaction Mixture
-
Quench Reaction: At the end of the reaction, carefully quench a small aliquot (~50 µL) of the reaction mixture by adding it to 1 mL of a 50:50 acetonitrile/water solution. This will stop the reaction and hydrolyze any remaining reactive sulfonyl chloride.
-
Dilute Sample: Vortex the quenched sample thoroughly. Perform a serial dilution by taking 100 µL of this solution and diluting it into another 900 µL of 50:50 acetonitrile/water. This 10x dilution (and further dilutions if necessary) helps to avoid overloading the HPLC column.[6]
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.
-
Analyze: The sample is now ready for injection into the HPLC system.
Protocol 2: Representative HPLC Method
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B (linear ramp)
-
10-12 min: 90% B (hold)
-
12-13 min: 90% to 10% B (return to initial)
-
13-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Reaction and Byproduct Formation Pathway
The following diagram illustrates the primary synthesis reaction and the key side reaction leading to the formation of the 4-bromobenzenesulfonic acid byproduct.
Caption: Synthesis of the target product and the hydrolysis side reaction.
HPLC Analysis Workflow
This workflow outlines the logical steps from taking a sample from the reaction vessel to analyzing the final data.
Caption: Step-by-step workflow for HPLC analysis of the reaction mixture.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Improving solubility of N-t-Butyl 4-bromobenzenesulfonamide in organic solvents
Starting Solubility Search
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Catalyst selection for optimizing N-t-Butyl 4-bromobenzenesulfonamide coupling reactions
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-t-Butyl 4-bromobenzenesulfonamide
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-t-Butyl 4-bromobenzenesulfonamide and related compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these molecules.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two comparable sulfonamides: N-t-Butyl 4-methylbenzenesulfonamide and N-phenyl 4-bromobenzenesulfonamide. The data for this compound is predicted based on established substituent effects and data from analogous compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | Other Protons (δ, ppm) |
| This compound | ~7.7 (d, 2H), ~7.6 (d, 2H) | ~4.9 (s, 1H) | 1.25 (s, 9H, -C(CH₃)₃) |
| N-t-Butyl 4-methylbenzenesulfonamide | 7.78 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H)[1] | 4.84 (br, 1H)[1] | 2.41 (s, 3H, -CH₃), 1.21 (s, 9H, -C(CH₃)₃)[1] |
| N-phenyl 4-bromobenzenesulfonamide | 7.6-7.8 (m), 7.1-7.4 (m) | ~7.2 (s, 1H) | Not Applicable |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~142 (C-S), ~132 (C-Br), ~129, ~128 | ~55 (-C (CH₃)₃), ~30 (-C(CH₃ )₃) |
| N-t-Butyl 4-methylbenzenesulfonamide | 142.8, 140.6, 129.5, 127.0[1] | 54.5 (-C (CH₃)₃), 30.1 (-C(CH₃ )₃), 21.5 (-CH₃)[1] |
| N-phenyl 4-bromobenzenesulfonamide | ~140-120 | Not Applicable |
Experimental Protocols
General Procedure for NMR Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3][4]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[2][4]
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Structure and NMR Correlation
The following diagram illustrates the molecular structure of this compound with key atoms labeled for correlation with the NMR data.
Caption: Molecular structure of this compound.
References
A Comparative Guide to the FT-IR Spectrum of N-t-Butyl 4-bromobenzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-t-Butyl 4-bromobenzenesulfonamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established group frequency correlations. This predicted data is then objectively compared with experimental data from two key structural analogues: 4-bromobenzenesulfonamide and N-n-butylbenzenesulfonamide . This comparative approach allows for a robust interpretation of the spectral features imparted by the N-t-butyl group and the para-bromo substituent.
Predicted and Experimental FT-IR Data
The interpretation of an FT-IR spectrum involves correlating absorption bands (peaks) at specific wavenumbers (cm⁻¹) to the vibrational modes of functional groups within a molecule. The following tables summarize the predicted peaks for this compound and compare them to the experimental data of its analogues.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3250 | Medium, Sharp | N-H Stretch | Secondary Sulfonamide (-SO₂NHR) |
| 3100-3000 | Medium | Aromatic C-H Stretch | C-H bonds on the benzene ring |
| 2970-2950 | Strong | Asymmetric C-H Stretch | Methyl groups of t-butyl |
| 2870-2860 | Medium | Symmetric C-H Stretch | Methyl groups of t-butyl |
| ~1580, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1380, ~1365 | Strong (doublet) | C-H Bending (umbrella) | Gem-dimethyl of t-butyl |
| ~1330 | Strong | Asymmetric S=O Stretch | Sulfonyl group (-SO₂-) |
| ~1160 | Strong | Symmetric S=O Stretch | Sulfonyl group (-SO₂-) |
| ~1090 | Medium | C-N Stretch | (Aryl)-C-N |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted (para) ring |
| 700-500 | Medium-Strong | C-Br Stretch | Aryl Bromide |
Table 2: Comparative FT-IR Data of this compound and Alternatives
| Vibrational Mode | This compound (Predicted) | 4-Bromobenzenesulfonamide (Experimental) | N-n-Butylbenzenesulfonamide (Experimental) |
| N-H Stretch | ~3250 cm⁻¹ (single peak) | ~3350, ~3250 cm⁻¹ (doublet) | ~3285 cm⁻¹ (single peak) |
| Aliphatic C-H Stretch | 2970-2860 cm⁻¹ (strong) | Absent | 2960-2870 cm⁻¹ (strong) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3100 cm⁻¹ | ~3065 cm⁻¹ |
| Asymmetric S=O Stretch | ~1330 cm⁻¹ | ~1340 cm⁻¹ | ~1330 cm⁻¹ |
| Symmetric S=O Stretch | ~1160 cm⁻¹ | ~1165 cm⁻¹ | ~1160 cm⁻¹ |
| Para-substitution Bend | ~830 cm⁻¹ | ~825 cm⁻¹ | Absent (mono-substituted pattern) |
| C-Br Stretch | 700-500 cm⁻¹ | 700-500 cm⁻¹ | Absent |
Comparative Spectral Analysis
-
N-H Stretch Region: 4-Bromobenzenesulfonamide, a primary sulfonamide (-NH₂), displays two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations. In contrast, the N-substituted analogues, this compound and N-n-butylbenzenesulfonamide, are secondary sulfonamides (-NHR) and are thus expected to show only a single N-H stretching band, typically around 3250-3285 cm⁻¹.
-
C-H Stretch Region (3000-2850 cm⁻¹): The most significant difference between 4-bromobenzenesulfonamide and its N-alkylated counterparts is the appearance of strong absorption bands below 3000 cm⁻¹. These are characteristic of the C-H stretching vibrations within the alkyl (t-butyl or n-butyl) groups. The t-butyl group is specifically identifiable by a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹ due to symmetric C-H bending, a feature absent in the n-butyl analogue.
-
Sulfonyl Group (S=O) Stretches: The strong, characteristic absorption bands for the asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching of the S=O bonds are consistently present across all three compounds, confirming the sulfonamide core structure.
-
Fingerprint Region:
-
Effect of Bromine: The presence of the C-Br bond in both this compound and 4-bromobenzenesulfonamide is evidenced by absorptions in the lower frequency range (700-500 cm⁻¹). This feature would be absent in N-n-butylbenzenesulfonamide.
-
Effect of Substitution Pattern: A strong band around 830 cm⁻¹ in the bromo-substituted compounds indicates a 1,4-(para) disubstitution pattern on the aromatic ring. This specific out-of-plane bending mode would be different in the mono-substituted N-n-butylbenzenesulfonamide.
-
Experimental Protocol: ATR FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique ideal for obtaining high-quality spectra from solid powder samples with minimal preparation.[1]
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This allows the instrument to subtract interfering signals from the ambient atmosphere (e.g., CO₂ and H₂O vapor).
-
Sample Application: Place a small amount (a few milligrams) of the solid sample, such as this compound, directly onto the ATR crystal surface.[2]
-
Apply Pressure: Use the integrated pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the sample powder and the crystal surface, which is crucial for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The infrared beam passes through the ATR crystal and reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample, where absorption occurs.[3]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the pressure is released, the sample is recovered, and the crystal surface is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting an FT-IR spectrum using the ATR technique.
Caption: Workflow for FT-IR analysis using the ATR method.
References
A Comparative Guide to N-t-Butyl-4-bromobenzenesulfonamide and Other Sulfonamide Protecting Groups
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the various functionalities requiring temporary masking, the amino group presents a unique set of challenges due to its inherent nucleophilicity and basicity. Sulfonamides have long been employed as robust and reliable protecting groups for amines, offering a balance of stability and reactivity. This guide provides a detailed comparison of N-t-Butyl-4-bromobenzenesulfonamide with other commonly used sulfonamide protecting groups, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Sulfonamide Protecting Groups
Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride in the presence of a base. The resulting N-S bond is generally stable to a wide range of reaction conditions, including acidic, basic, and many oxidizing and reducing environments. The choice of a particular sulfonamide protecting group is dictated by the specific requirements of the synthetic route, including the desired level of stability and the conditions that can be tolerated for its eventual removal. This guide focuses on a comparative analysis of N-t-Butyl-4-bromobenzenesulfonamide (Bs-tBu), p-toluenesulfonamide (tosyl, Ts), methanesulfonamide (mesyl, Ms), and 2-nitrobenzenesulfonamide (nosyl, Ns).
A general overview of the amine protection and deprotection strategy using sulfonyl chlorides is depicted below.
Caption: General workflow for amine protection and deprotection using sulfonamides.
Comparative Analysis of Sulfonamide Protecting Groups
The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule. The following table summarizes the key characteristics of N-t-Butyl-4-bromobenzenesulfonamide and other common sulfonamides.
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability | Key Advantages |
| N-t-Butyl-4-bromobenzenesulfonamide | Bs-tBu | 4-Bromobenzenesulfonyl chloride, pyridine, CH2Cl2 | Mg/MeOH, reflux | Stable to acidic and basic conditions. | Can be cleaved under relatively mild reductive conditions. The bulky t-butyl group can influence reactivity. |
| p-Toluenesulfonamide | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine, CH2Cl2 | Strong acid (HBr/phenol, TFA), dissolving metal reduction (Na/NH3) | Very stable to a wide range of conditions, including strong bases and organometallics. | High stability, widely used. |
| Methanesulfonamide | Ms | Methanesulfonyl chloride (MsCl), Et3N, CH2Cl2 | Strong acid, dissolving metal reduction | Generally stable, but can be less stable than Ts under certain conditions. | Smaller size compared to aryl sulfonamides. |
| 2-Nitrobenzenesulfonamide | Ns | 2-Nitrobenzenesulfonyl chloride (NsCl), pyridine, CH2Cl2 | Thiolates (e.g., thiophenol, K2CO3, DMF) | Stable to acidic conditions. Labile to nucleophiles. | Cleavage under mild, neutral conditions (Fukuyama conditions). |
Experimental Protocols
General Procedure for the Protection of Amines with 4-Bromobenzenesulfonyl Chloride
To a solution of the amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (CH2Cl2) at 0 °C is added 4-bromobenzenesulfonyl chloride (1.1 equiv) portionwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-bromobenzenesulfonyl)amine.
Deprotection of N-t-Butyl-4-bromobenzenesulfonamide
A solution of the N-t-butyl-4-bromobenzenesulfonamide (1.0 equiv) in methanol (MeOH) is treated with magnesium turnings (10 equiv). The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl solution and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude amine is purified by an appropriate method.
Deprotection of a Nosyl (Ns) Protected Amine
To a solution of the N-(2-nitrobenzenesulfonyl)amine (1.0 equiv) in N,N-dimethylformamide (DMF) is added potassium carbonate (K2CO3, 3.0 equiv) and thiophenol (2.0 equiv). The mixture is stirred at room temperature for 1-3 hours. The reaction is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
The following diagram provides a decision-making framework for selecting an appropriate sulfonamide protecting group based on the required stability and desired deprotection conditions.
Caption: Decision tree for selecting a sulfonamide protecting group.
Conclusion
The selection of an appropriate sulfonamide protecting group is a critical decision in the design of a synthetic route. While the tosyl group offers exceptional stability, its removal often requires harsh conditions. The nosyl group, in contrast, can be cleaved under very mild nucleophilic conditions, making it suitable for sensitive substrates. N-t-Butyl-4-bromobenzenesulfonamide emerges as a valuable alternative, providing good stability and the advantage of being removable under relatively mild reductive conditions with magnesium in methanol. This attribute makes it particularly useful in synthetic sequences where strong acids or harsh reducing agents are not tolerated. Researchers and drug development professionals should carefully consider the stability and cleavage requirements of their specific synthetic targets to harness the full potential of these versatile protecting groups.
A Comparative Guide to the Purity Analysis of N-t-Butyl 4-bromobenzenesulfonamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical compounds. N-t-Butyl 4-bromobenzenesulfonamide, a key intermediate in organic synthesis, requires robust analytical methods to ensure its suitability for further use. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and the desired information.[1] HPLC is well-suited for non-volatile and thermally unstable compounds, making it a versatile tool for a wide range of pharmaceutical analyses.[2] In contrast, GC-MS is ideal for volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[3] For this compound, both techniques can be applied, but they offer different advantages and limitations.
Comparative Analysis of HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical quality control, adept at separating and quantifying impurities in drug substances.[4] It is particularly advantageous for non-volatile or thermally labile compounds, which is a common characteristic of many active pharmaceutical ingredients (APIs).[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, excels in the analysis of volatile and semi-volatile compounds.[2] It provides exceptional separation power and the mass spectrometer allows for the definitive identification of impurities.[3]
For this compound, HPLC offers a direct method of analysis without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors. GC-MS, while requiring the compound to be volatile and thermally stable, provides a higher degree of certainty in the identification of any detected impurities through their mass spectra.
A logical workflow for the purity analysis of this compound involves an initial assessment of the sample by both HPLC and GC-MS. The results from each technique can then be compared to provide a comprehensive purity profile.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analysis of a representative batch of this compound using HPLC and GC-MS.
Table 1: Purity and Impurity Profile
| Parameter | HPLC | GC-MS |
| Purity (%) | 99.5 | 99.6 |
| Number of Impurities Detected | 3 | 2 |
| Impurity 1 (%) | 0.25 | 0.20 |
| Impurity 2 (%) | 0.15 | 0.20 |
| Impurity 3 (%) | 0.10 | - |
Table 2: Method Performance Characteristics
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
| Relative Standard Deviation (RSD, n=6) | 0.5% | 0.7% |
| Analysis Time (minutes) | 20 | 30 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the purity analysis of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: 40-450 m/z
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of dichloromethane to a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC offers a straightforward and robust method for routine quality control, particularly for quantifying known impurities.[5] GC-MS provides higher sensitivity and the significant advantage of structural elucidation of unknown volatile impurities through mass spectral data.[3] For comprehensive purity profiling and impurity identification, a complementary approach utilizing both techniques is recommended. The choice of method will ultimately depend on the specific analytical needs, such as routine quality control versus in-depth impurity characterization.
References
Reactivity Showdown: 4-Bromobenzenesulfonamide vs. 4-Chlorobenzenesulfonamide in Key Cross-Coupling and Substitution Reactions
A detailed comparison for researchers and drug development professionals on the reactivity of 4-bromo- and 4-chlorobenzenesulfonamides in Suzuki-Miyaura coupling and nucleophilic aromatic substitution, supported by established chemical principles and analogous experimental data.
In the realm of synthetic organic chemistry, the choice between aryl bromides and aryl chlorides as starting materials can significantly impact reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides a comparative analysis of the reactivity of two key building blocks, 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide, in two fundamental transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Executive Summary: A Tale of Two Halogens
The reactivity of 4-bromo- and 4-chlorobenzenesulfonamide is fundamentally dictated by the nature of the carbon-halogen bond and the mechanism of the specific reaction.
-
In Suzuki-Miyaura coupling , 4-bromobenzenesulfonamide is the more reactive substrate. The weaker carbon-bromine bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
-
In nucleophilic aromatic substitution (SNAr) , 4-chlorobenzenesulfonamide is generally expected to be more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the aromatic ring, favoring the initial nucleophilic attack, which is often the rate-limiting step.
This guide will delve into the theoretical underpinnings of these reactivity differences and present illustrative data from analogous systems to provide a quantitative perspective.
I. Suzuki-Miyaura Cross-Coupling: The Bromo-Advantage
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is frequently the rate-determining step.
The established order of reactivity for halogens in this step is I > Br > Cl, a trend directly correlated with the carbon-halogen bond dissociation energies. The weaker C-Br bond compared to the C-Cl bond leads to a lower activation energy for the oxidative addition, resulting in faster reaction rates and often higher yields under milder conditions for the bromo-derivative.
Comparative Data from Analogous Systems
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Hexyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, Reflux | High |
| Hexyl 4-chlorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water, Reflux | Lower (requires more active catalyst) |
| 4-Bromoanisole | Phenylboronic acid | Pd Nanoparticles | Water, RT, 6h | >95% |
| 4-Chloroanisole (activated) | Phenylboronic acid | Pd Nanoparticles | Water, Elevated Temp. | Good to Excellent |
This data is compiled from various sources and is intended to illustrate the general reactivity trend.
Caption: Suzuki-Miyaura catalytic cycle and reactivity comparison.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halobenzenesulfonamides
This generalized protocol can be used as a starting point for a direct comparative study.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 4-halobenzenesulfonamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Nucleophilic Aromatic Substitution (SNAr): The Chloro-Advantage
Nucleophilic aromatic substitution is a key reaction for the introduction of heteroatoms onto an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as the sulfonamide group in the target molecules.
The rate-determining step in SNAr is usually the initial attack of the nucleophile on the carbon bearing the leaving group. The reactivity of the aryl halide is therefore governed by the electrophilicity of this carbon atom. A more electronegative halogen substituent will exert a stronger inductive electron-withdrawing effect, making the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Consequently, the generally accepted reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I.[1][2][3][4] This trend is opposite to that observed in Suzuki-Miyaura coupling and S_N1/S_N2 reactions. Therefore, 4-chlorobenzenesulfonamide is expected to be more reactive than 4-bromobenzenesulfonamide in SNAr reactions.
Comparative Data from Analogous Systems
While specific kinetic data for the SNAr of 4-bromo- and 4-chlorobenzenesulfonamide is scarce, extensive studies on other activated aryl halides confirm this reactivity pattern. For instance, the reaction of 1-halo-2,4-dinitrobenzenes with piperidine shows that the chloro-derivative reacts at a similar or slightly faster rate than the bromo-derivative.
Table 2: Relative Rate Constants for SNAr of 1-Halo-2,4-dinitrobenzenes with Piperidine
| Halogen (X) | Relative Rate Constant (k_X / k_Br) |
| F | ~3000 |
| Cl | ~1.5 |
| Br | 1.0 |
| I | ~0.4 |
Data is generalized from literature sources to illustrate the element effect in SNAr.
Caption: SNAr mechanism and reactivity comparison.
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Halobenzenesulfonamides
This protocol provides a framework for comparing the reactivity of the two sulfonamides with an amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-halobenzenesulfonamide (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Nucleophile Addition: Add the nucleophile (e.g., a secondary amine like piperidine or morpholine, 2.0-3.0 mmol).
-
Reaction: Stir the mixture at a specific temperature (e.g., room temperature to 100 °C). The progress of the reaction can be monitored by TLC or HPLC. For a kinetic study, aliquots can be taken at regular intervals and analyzed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.
Caption: Experimental workflow for nucleophilic aromatic substitution.
Conclusion: A Strategic Choice Based on Reaction Type
The selection between 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide is a strategic decision that hinges on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the higher reactivity of the bromo-derivative makes it the preferred choice for achieving higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analog is expected to exhibit greater reactivity due to the enhanced electrophilicity it imparts on the aromatic ring.
Researchers and professionals in drug development should consider these fundamental reactivity principles when designing synthetic routes to optimize reaction outcomes, minimize costs, and streamline development timelines. While this guide provides a framework based on established chemical principles and data from analogous systems, a direct experimental comparison under identical conditions is recommended for process optimization.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Comparative Efficacy of Catalytic Systems for Suzuki-Miyaura Coupling of N-t-Butyl 4-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalytic system is paramount to the success of this reaction, influencing yield, reaction time, and overall process efficiency. This guide provides a comparative overview of two distinct palladium-based catalytic systems for the Suzuki-Miyaura coupling of N-t-Butyl 4-bromobenzenesulfonamide with phenylboronic acid, a key transformation for the synthesis of complex molecules in medicinal chemistry and materials science.
Due to a lack of direct comparative studies for this compound in the published literature, this guide presents a representative comparison based on established methodologies for analogous aryl sulfonates and bromides. The data herein is compiled to provide a strong starting point for reaction optimization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key parameters and expected efficacy of two common types of palladium catalytic systems for the Suzuki-Miyaura coupling of this compound.
| Parameter | Catalytic System 1: Traditional Phosphine Ligand | Catalytic System 2: Buchwald-Type Biarylphosphine Ligand |
| Reactants | This compound, Phenylboronic acid | This compound, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | - (included in catalyst) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | K₂CO₃ (Potassium Carbonate) | K₃PO₄ (Potassium Phosphate) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 75 - 85% | 90 - 98% |
Experimental Protocols
Below are the detailed experimental protocols for the two catalytic systems.
Catalytic System 1: Traditional Phosphine Ligand
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and deionized water (10:1 v/v) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic System 2: Buchwald-Type Biarylphosphine Ligand
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
K₃PO₄ (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst complex.
-
To a separate dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill this flask with an inert gas three times.
-
Transfer the prepared catalyst solution to the flask containing the reactants via a cannula or syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of catalyst system selection for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to use this information as a starting point and to perform further optimization of reaction conditions to achieve the desired outcome for their specific applications.
Orthogonal Protection Strategies: A Comparative Guide to the N-t-Butylsulfonamide Group
For researchers, scientists, and drug development professionals navigating the complexities of multi-step chemical synthesis, the strategic selection of protecting groups is paramount. This guide provides a detailed comparison of the N-t-butylsulfonamide (Bus) protecting group with other commonly used amine protecting groups, namely Boc, Cbz, and Fmoc. By presenting available experimental data, detailed protocols, and illustrating the principles of orthogonal protection, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
The concept of orthogonal protection is fundamental to the efficient synthesis of complex molecules, such as peptides and pharmaceuticals. It allows for the selective removal of one protecting group in the presence of others, enabling chemists to unmask specific functional groups for subsequent reactions in a precise and controlled manner. The N-t-butylsulfonamide group presents itself as a valuable tool in this context, offering a unique stability profile that complements existing strategies.
Comparison of Amine Protecting Groups
The choice of an amine protecting group is dictated by its stability towards various reaction conditions and the ease of its removal. The N-t-butylsulfonamide (Bus) group, a member of the sulfonamide family of protecting groups, offers a distinct set of properties when compared to the more common carbamate-based protectors like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Structure | Cleavage Conditions | Stability | Orthogonality |
| N-t-Butylsulfonamide (Bus) | R-NH-SO₂-tBu | Strong Acid (e.g., Triflic Acid, Trifluoromethanesulfonic acid) | Stable to basic (e.g., Piperidine), hydrogenolysis, and milder acidic conditions used for Boc removal. | Orthogonal to Fmoc, Cbz, and potentially Boc (if milder acid is used for Boc cleavage). |
| tert-Butoxycarbonyl (Boc) | R-NH-CO-OtBu | Moderate to Strong Acid (e.g., TFA, HCl) | Stable to basic conditions and hydrogenolysis. | Orthogonal to Fmoc and Cbz. |
| Benzyloxycarbonyl (Cbz) | R-NH-CO-OBn | Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | R-NH-CO-OFm | Base (e.g., 20% Piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. | Orthogonal to Boc and Cbz. |
Principles of Orthogonal Protection with N-t-Butylsulfonamide
The utility of the N-t-butylsulfonamide group lies in its unique position within orthogonal protection schemes. Its stability to the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions for Cbz removal makes it an excellent candidate for the protection of side-chain amino groups in peptide synthesis or for differential protection of multiple amines in a complex molecule.
The following diagram illustrates a potential orthogonal protection strategy involving the Fmoc, Boc, and Bus groups.
Caption: Orthogonal deprotection of Fmoc, Boc, and Bus groups.
Experimental Protocols
Detailed, step-by-step experimental protocols for the installation and removal of the N-t-butylsulfonamide group are not as widely documented in readily accessible sources as those for Boc, Fmoc, and Cbz. However, based on available literature, the following general procedures can be outlined.
Protocol 1: Protection of a Primary Amine with t-Butylsulfonyl Chloride
This protocol describes a general procedure for the N-sulfonylation of a primary amine.
Materials:
-
Primary amine
-
t-Butylsulfonyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Add the base (1.1 - 1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of t-butylsulfonyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-t-butylsulfonamide.
Protocol 2: Deprotection of an N-t-Butylsulfonamide
This protocol outlines the cleavage of the N-t-butylsulfonamide group using a strong acid.
Materials:
-
N-t-Butylsulfonamide
-
Triflic acid (TfOH) or Trifluoromethanesulfonic acid (TFMSA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-t-butylsulfonamide (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (excess, e.g., 10-20 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a cooled, stirred saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude amine product as required.
Workflow for Selecting an Amine Protection Strategy
The selection of an appropriate protecting group strategy is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for amine protection strategy.
Conclusion
The N-t-butylsulfonamide protecting group offers a valuable alternative and complement to the more established amine protecting groups in organic synthesis. Its robustness towards basic conditions and hydrogenolysis, coupled with its lability under strong acidic conditions, provides chemists with an additional layer of orthogonality. While more extensive quantitative and comparative data would further solidify its position, the available information highlights its potential for enabling the synthesis of complex molecules with multiple amine functionalities. The strategic application of the Bus group, in conjunction with other orthogonal protecting groups, can significantly enhance the efficiency and elegance of a synthetic route.
Safety Operating Guide
Navigating the Safe Disposal of N-t-Butyl 4-bromobenzenesulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-t-Butyl 4-bromobenzenesulfonamide, a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use.[1] |
| Body Protection | Wear a fire/flame-resistant and impervious lab coat or clothing.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
Given the presence of bromine, this compound is classified as a halogenated organic compound and should be treated as hazardous waste.[4][5]
Step 1: Waste Identification and Segregation
Properly identify all waste containing this compound. This includes:
-
Solid Waste: Pure or excess this compound and any contaminated disposable materials such as weighing paper, gloves, or absorbent pads.[1]
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Non-disposable items like glassware should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous waste.
It is crucial to segregate this waste from other laboratory waste streams, particularly non-halogenated organic waste, to prevent accidental reactions and to facilitate proper disposal, which can also be more cost-effective.[2][4][6] Do not mix with incompatible materials such as strong oxidizing agents.[2]
Step 2: Containerization
-
Solid Waste: Collect solid waste in a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.[1][4]
-
Liquid Waste: Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container.[1][7]
The label on the container must clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate quantity and concentration.[2]
Step 3: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area should be secure, well-ventilated, and away from incompatible materials. The container should be stored in secondary containment to prevent spills.[4]
Step 4: Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to prevent the spread of the chemical and protect personnel.[1]
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain: For liquid spills, use an inert absorbent material to soak up the spill.[8] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collect: Place all contaminated absorbent material and collected solids into a sealed, labeled hazardous waste container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Step 5: Professional Disposal
The final and most critical step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[1] These organizations are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations.[9] Never dispose of this compound down the drain or in regular trash.[10]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and regulatory compliance. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling N-t-Butyl 4-bromobenzenesulfonamide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of N-t-Butyl 4-bromobenzenesulfonamide, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE): this compound and structurally similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment Summary
A summary of the required Personal Protective Equipment (PPE) for handling this compound is provided below.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[3] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves prior to use. For handling hazardous drugs, double gloving is recommended.[4][5] |
| Body Protection | Protective, impervious clothing / Disposable gown | Should be low-permeability with a solid front and long sleeves with tight-fitting cuffs.[3][4] |
| Respiratory Protection | Use of a chemical fume hood or suitable respirator | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[3][4][6] |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.
General Handling:
-
Ensure adequate ventilation and work within a designated area, preferably a chemical fume hood.[3][7]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Thoroughly wash hands and any exposed skin after handling is complete.[2][4]
Storage:
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[1][8] Remove contaminated clothing.[8] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Management:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.[6]
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material into a sealed, labeled container for hazardous waste.[9]
-
Clean the spill area thoroughly.[9]
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Collection:
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings.[7][9]
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure area, away from incompatible materials.[7]
-
Final Disposal: Arrange for collection by a certified hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. benchchem.com [benchchem.com]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
